2-Bromo-4,6-di-tert-butylphenol

Description

The exact mass of the compound 2-Bromo-4,6-di-tert-butylphenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-4,6-di-tert-butylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4,6-di-tert-butylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

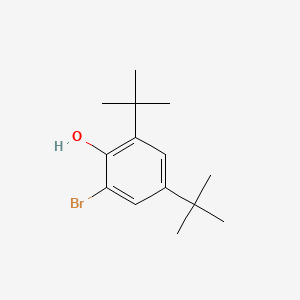

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,6-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrO/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWZVAHZEOFSLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Br)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334155 | |

| Record name | 2-Bromo-4,6-di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20834-61-1 | |

| Record name | 2-Bromo-4,6-di-tert-butylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20834-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,6-di-tert-butylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-4,6-di-tert-butylphenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-4,6-di-tert-butylphenol, a key building block in organic synthesis with significant potential in pharmaceutical and materials science. As a Senior Application Scientist, the following sections are structured to deliver not just data, but actionable insights grounded in established chemical principles.

Core Compound Identity and Properties

2-Bromo-4,6-di-tert-butylphenol, identified by the CAS Number 20834-61-1 , is a sterically hindered phenol derivative.[1] The strategic placement of two bulky tert-butyl groups at positions 4 and 6, along with a bromine atom at position 2, imparts unique reactivity and properties to the molecule. This steric hindrance is a critical design element, influencing the accessibility of the hydroxyl group and the reactivity of the aromatic ring, making it a valuable intermediate in targeted chemical transformations.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 2-Bromo-4,6-di-tert-butylphenol is presented in the table below. These parameters are crucial for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 20834-61-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₄H₂₁BrO | [1][2][3][5] |

| Molecular Weight | 285.22 g/mol | [1][2][5] |

| IUPAC Name | 2-bromo-4,6-di-tert-butylphenol | [3][5] |

| Synonyms | 2-Bromo-4,6-di-t-butylphenol, Phenol, 2-bromo-4,6-bis(1,1-dimethylethyl)- | [1][2][5] |

| Appearance | White to cream or yellow to orange crystals, powder, or lumps | [3] |

| Melting Point | 54.5-59.5 °C | [3] |

| Purity | ≥96.0% (GC) | [3] |

| InChI Key | DIWZVAHZEOFSLS-UHFFFAOYSA-N | [1][2][3][5] |

| SMILES | CC(C)(C)C1=CC(Br)=C(O)C(=C1)C(C)(C)C | [3][5] |

Synthesis and Mechanistic Considerations

The synthesis of 2-Bromo-4,6-di-tert-butylphenol typically involves the selective bromination of 2,4-di-tert-butylphenol. The choice of brominating agent and reaction conditions is critical to achieve the desired regioselectivity, targeting the position ortho to the hydroxyl group and meta to the tert-butyl groups.

Illustrative Synthetic Pathway

The following diagram illustrates a common synthetic approach. The bulky tert-butyl groups sterically direct the incoming electrophile (bromine) to the less hindered ortho position.

Sources

- 1. 2-Bromo-4,6-di-tert-butylphenol [webbook.nist.gov]

- 2. 2-Bromo-4,6-di-tert-butylphenol [webbook.nist.gov]

- 3. 2-Bromo-4,6-di-tert-butylphenol, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Bromo-4,6-di-tert-butylphenol | C14H21BrO | CID 519822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-BROMO-4,6-DI-TERT-BUTYLPHENOL | 20834-61-1 [chemicalbook.com]

A Comprehensive Technical Guide to 2-Bromo-4,6-di-tert-butylphenol for Advanced Research Applications

Executive Summary: This guide provides an in-depth analysis of 2-Bromo-4,6-di-tert-butylphenol, a sterically hindered phenol that serves as a critical intermediate in advanced organic synthesis. With a molecular weight of 285.22 g/mol , this compound's unique architecture, featuring a bromine atom and two bulky tert-butyl groups, imparts valuable properties for applications in organometallic chemistry, drug development, and material science.[1][2] This document details its core physicochemical properties, outlines a representative synthetic protocol, discusses its primary applications, and provides essential safety and handling information for researchers and chemical development professionals.

Core Physicochemical Properties

2-Bromo-4,6-di-tert-butylphenol is a substituted phenolic compound whose identity and purity are defined by a distinct set of physical and chemical characteristics. The molecular weight is a fundamental property, calculated from its molecular formula, C₁₄H₂₁BrO.[2][3]

| Property | Value | Source(s) |

| Molecular Weight | 285.22 g/mol | PubChem[2], NIST[3] |

| Molecular Formula | C₁₄H₂₁BrO | PubChem[2], NIST[3] |

| CAS Number | 20834-61-1 | PubChem[2], NIST[3] |

| Appearance | White to cream or yellow to orange crystals/powder | Thermo Scientific Chemicals[4] |

| Melting Point | 54.5 - 59.5 °C | Thermo Scientific Chemicals[4] |

| IUPAC Name | 2-bromo-4,6-di-tert-butylphenol | PubChem[2] |

| Common Synonyms | 2-Bromo-4,6-di-t-butylphenol, Phenol, 2-bromo-4,6-bis(1,1-dimethylethyl)- | NIST[3], PubChem[2] |

| Purity (Typical) | ≥96.0% | Thermo Scientific Chemicals[4] |

Synthesis and Mechanistic Considerations

The synthesis of 2-Bromo-4,6-di-tert-butylphenol is typically achieved through a two-step process starting from phenol. This pathway is a classic exhibition of electrophilic aromatic substitution, where the reaction conditions and directing effects of the substituents are precisely controlled to achieve the desired product.

Step 1: Friedel-Crafts Alkylation of Phenol The precursor, 2,4-di-tert-butylphenol, is synthesized by reacting phenol with an alkylating agent like isobutylene under acidic conditions (e.g., phosphoric acid). The hydroxyl group of phenol is an ortho-, para-director. The bulky tert-butyl groups are installed at the less sterically hindered para position and one of the ortho positions.

Step 2: Electrophilic Bromination The resulting 2,4-di-tert-butylphenol is then subjected to electrophilic bromination. The hydroxyl and the two tert-butyl groups are all activating, electron-donating groups that direct incoming electrophiles. The bromine is directed to the remaining vacant ortho position (position 6 relative to the hydroxyl group), which is sterically accessible and electronically enriched. This regioselectivity is crucial for the high-yield synthesis of the final product.

Caption: Synthetic workflow for 2-Bromo-4,6-di-tert-butylphenol.

Applications in Research and Drug Development

The unique structure of 2-Bromo-4,6-di-tert-butylphenol makes it a valuable building block in several areas of chemical science.

-

Organometallic Chemistry and Catalysis: The defining feature of this molecule is its sterically demanding environment around the phenolic oxygen. Upon deprotonation, it forms a hindered phenoxide ligand.[1] Such ligands are instrumental in organometallic chemistry for stabilizing reactive metal centers, controlling coordination numbers, and influencing the catalytic activity and selectivity of metal complexes. A related isomer, 4-bromo-2,6-di-tert-butylphenol, is used to generate the MABR catalyst, known for facilitating epoxide rearrangements, highlighting the utility of this structural class in catalysis.

-

Intermediate for Bioactive Molecules: In drug discovery, substituted phenols are common pharmacophores. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The tert-butyl groups can enhance metabolic stability or modulate lipophilicity, making this compound an attractive starting point for synthesizing novel therapeutic agents.[5][6]

-

Material Science: Hindered phenols are well-known as antioxidants and stabilizers in polymers and other organic materials. While this specific compound is primarily a synthetic intermediate, it can be used to synthesize more complex antioxidant structures designed for specific applications.

Experimental Protocol: Synthesis of 2-Bromo-4,6-di-tert-butylphenol

This section provides a representative, self-validating protocol for the laboratory-scale synthesis of the title compound, adapted from established procedures for similar phenolic brominations.[7]

Objective: To synthesize 2-Bromo-4,6-di-tert-butylphenol via electrophilic bromination of 2,4-di-tert-butylphenol.

Materials:

-

2,4-di-tert-butylphenol

-

Dichloromethane (CH₂Cl₂, dry)

-

Bromine (Br₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium thiosulfate solution (Na₂S₂O₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes or ethanol for recrystallization

-

Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer.

Procedure:

-

Reaction Setup: In a 250 mL three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2,4-di-tert-butylphenol (e.g., 20.6 g, 100 mmol) in 100 mL of dry dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Bromine Addition: In a dropping funnel, prepare a solution of bromine (e.g., 5.4 mL, 105 mmol) in 20 mL of dry dichloromethane. Add this solution dropwise to the stirred phenol solution over 30-45 minutes. The causality for this slow, cooled addition is to control the exothermicity of the reaction and minimize potential side-product formation.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly add 50 mL of saturated sodium thiosulfate solution to quench any unreacted bromine, followed by 50 mL of saturated sodium bicarbonate solution to neutralize any generated HBr.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. This yields the crude product.

Purification and Validation:

-

Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as hexanes or an ethanol/water mixture, to obtain pure crystalline product.

-

Validation: The trustworthiness of the protocol is confirmed by analyzing the final product. Measure the melting point and compare it to the literature value (54.5 - 59.5 °C).[4] Further characterization by GC-MS, ¹H NMR, and FTIR should be performed to confirm the structure and purity, comparing the spectra to reference data.[2][3]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with 2-Bromo-4,6-di-tert-butylphenol and the reagents for its synthesis.

-

Hazard Identification (GHS):

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[8] All manipulations should be performed within a certified chemical fume hood.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[8] The compound is noted to be air-sensitive, suggesting that prolonged exposure to the atmosphere should be minimized.[8]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[8]

Conclusion

2-Bromo-4,6-di-tert-butylphenol is more than a chemical with a defined molecular weight; it is a strategic synthetic intermediate whose value is derived from its sterically hindered and electronically functionalized structure. Its utility in creating bespoke ligands for catalysis and as a modifiable platform for drug discovery underscores its importance in modern chemical research. A thorough understanding of its properties, synthesis, and handling is essential for any scientist looking to leverage its unique capabilities.

References

-

2-Bromo-4,6-di-tert-butylphenol. NIST WebBook. [Link]

-

2-Bromo-4,6-di-tert-butylphenol | C14H21BrO | CID 519822. PubChem. [Link]

-

Safety Data Sheet: 2-Bromo-4,6-di-tert-butylphenol. Alfa Aesar. [Link]

-

METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses. [Link]

-

2-Bromo-4-tert-butylphenol. SpectraBase. [Link]

-

The Crucial Role of 2-Bromo-4-tert-butylphenol in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2-Bromo-4-tert-butylphenol | C10H13BrO | MD Topology | NMR | X-Ray. ATB. [Link]

-

Synthesis of 2,6-Di-tert-butylphenol. PrepChem.com. [Link]

-

2, 4-di-tert-butylphenol preparation method (2018). SciSpace. [Link]

-

Protecting group. Wikipedia. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Bromo-4,6-di-tert-butylphenol | C14H21BrO | CID 519822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-4,6-di-tert-butylphenol [webbook.nist.gov]

- 4. 2-Bromo-4,6-di-tert-butylphenol, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

2-Bromo-4,6-di-tert-butylphenol chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Bromo-4,6-di-tert-butylphenol

Introduction

2-Bromo-4,6-di-tert-butylphenol is a sterically hindered phenol that serves as a valuable intermediate in organic synthesis. Its structure, characterized by a hydroxyl group, a bromine atom, and two bulky tert-butyl groups on a benzene ring, imparts a unique combination of reactivity and stability.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic profile, and reactivity, tailored for researchers and professionals in drug development and chemical sciences. The strategic placement of the bulky tert-butyl groups ortho and para to the hydroxyl group creates significant steric hindrance, which is a defining feature influencing its antioxidant potential and its utility as a synthetic building block.[3][4]

Physicochemical and Computed Properties

The fundamental properties of 2-Bromo-4,6-di-tert-butylphenol are summarized below. These data are essential for its handling, characterization, and application in experimental design.

| Property | Value | Source(s) |

| IUPAC Name | 2-bromo-4,6-di-tert-butylphenol | [1][5] |

| Synonyms | 2-Bromo-4,6-di-t-butylphenol, Phenol, 2-bromo-4,6-bis(1,1-dimethylethyl)- | [1][5] |

| CAS Number | 20834-61-1 | [1][2][5] |

| Molecular Formula | C₁₄H₂₁BrO | [2][5] |

| Molecular Weight | 285.22 g/mol | [5] |

| Appearance | White to cream or yellow to orange solid (crystals, powder, or lumps) | [6][7] |

| Melting Point | 54.5-59.5 °C | [7] |

| Purity | ≥96.0% (typical) | [7] |

| InChIKey | DIWZVAHZEOFSLS-UHFFFAOYSA-N | [5][6] |

| XLogP3 | 5.6 | [1] |

Synthesis Pathway and Experimental Protocol

The most common and direct method for synthesizing 2-Bromo-4,6-di-tert-butylphenol is through the electrophilic bromination of its precursor, 2,4-di-tert-butylphenol. The tert-butyl groups are directing groups that activate the aromatic ring, but their steric bulk influences the position of bromination. The synthesis of the precursor itself typically involves the Friedel-Crafts alkylation of phenol with isobutylene.[8][9]

Workflow: Synthesis of 2-Bromo-4,6-di-tert-butylphenol

Caption: Synthetic workflow for 2-Bromo-4,6-di-tert-butylphenol.

Detailed Experimental Protocol: Bromination

This protocol is adapted from a similar procedure for a structural isomer and represents a standard method for selective bromination of hindered phenols.[10]

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, dissolve 2,4-di-tert-butylphenol (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM).

-

Cooling: Immerse the flask in an ice-water bath to cool the solution to 0 °C. This is crucial to control the reaction's exothermicity and minimize the formation of poly-brominated byproducts.

-

Bromine Addition: Dissolve bromine (1.0-1.1 eq) in a small amount of DCM and add it to the dropping funnel. Add the bromine solution dropwise to the stirred phenol solution over approximately 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reaction Completion: After the addition is complete, allow the mixture to stir at 0 °C for an additional 20-30 minutes.

-

Quenching: Slowly add a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine, continuing until the characteristic orange color of bromine disappears.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic byproducts, followed by a wash with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.[10]

Spectroscopic Profile

Spectroscopic analysis is fundamental for the structural confirmation of 2-Bromo-4,6-di-tert-butylphenol.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

-

tert-Butyl Protons: Two sharp singlets would be expected, one for each of the non-equivalent tert-butyl groups, integrating to 9 protons each. These typically appear in the upfield region (~1.3-1.5 ppm).[11]

-

Aromatic Protons: Two signals in the aromatic region (downfield, ~7.0-7.4 ppm), likely appearing as doublets due to ortho-coupling, would correspond to the two protons on the benzene ring.[12]

-

Phenolic Proton: A broad singlet corresponding to the hydroxyl (-OH) proton. Its chemical shift is variable (typically 4.5-5.5 ppm) and can be confirmed by D₂O exchange.[11]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would provide information on the carbon skeleton, showing distinct signals for the methyl and quaternary carbons of the tert-butyl groups, as well as six unique signals for the aromatic carbons, including the carbon atom bonded to the bromine.[11]

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by a prominent, broad absorption band in the region of 3400-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. C-H stretching from the alkyl groups will appear around 2850-3000 cm⁻¹. Characteristic C=C stretching bands for the aromatic ring will be present in the 1450-1600 cm⁻¹ region.[5][13]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) typically shows a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in ~1:1 natural abundance). A common fragmentation pattern involves the loss of a methyl group (-15 amu) from a tert-butyl group to form a stable benzylic cation, leading to a prominent peak at m/z 270/272.[1][5]

Reactivity and Synthetic Applications

The chemical behavior of 2-Bromo-4,6-di-tert-butylphenol is dictated by its three primary functional components: the phenolic hydroxyl group, the aryl bromide, and the electron-rich aromatic ring.

Caption: Key reactive sites and corresponding transformations.

-

Reactions at the Hydroxyl Group: The phenolic proton is acidic and can be deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide can undergo O-alkylation or O-acylation to form ethers and esters, respectively. This reactivity is central to its use in synthesizing more complex molecules.[14] A related isomer, 4-bromo-2,6-di-tert-butylphenol, reacts with trimethylaluminum to form methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR), a highly effective catalyst for epoxide rearrangement.

-

Reactions involving the Bromine Atom: The carbon-bromine bond allows for a variety of metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with boronic acids or Buchwald-Hartwig amination can be used to form new carbon-carbon or carbon-nitrogen bonds at this position, significantly expanding the synthetic utility of the molecule.[14]

-

Antioxidant Activity: Like many hindered phenols, 2-Bromo-4,6-di-tert-butylphenol is expected to exhibit antioxidant properties. The phenolic hydroxyl group can donate its hydrogen atom to scavenge free radicals, forming a stable phenoxy radical that is delocalized across the aromatic ring and sterically protected by the bulky tert-butyl groups, preventing further propagation of radical chain reactions.[3][4]

Safety and Handling

2-Bromo-4,6-di-tert-butylphenol is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

-

GHS Hazard Classification:

-

Pictogram: GHS07 (Exclamation Mark).[6]

-

Precautions for Safe Handling:

-

Storage Conditions:

References

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Bromo-4-tert-butylphenol.

-

Cheméo (2023). Chemical Properties of 2-Bromo-4,6-di-tert-butylphenol (CAS 20834-61-1). Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 519822, 2-Bromo-4,6-di-tert-butylphenol. Retrieved from [Link]

-

NIST (n.d.). 2-Bromo-4,6-di-tert-butylphenol. In NIST Chemistry WebBook. Retrieved from [Link]

- BenchChem (n.d.). Application Notes and Protocols for 2-Bromo-4-tert-butyl-6-methylphenol.

- Maruoka, K., & Yamamoto, H. (1989). Methylaluminum Bis(4-bromo-2,6-di-tert-butylphenoxide). Organic Syntheses, 67, 1.

-

Brainly (2023). Share the ^1H NMR data for 2-bromo-4-tert-butylphenol. Retrieved from [Link]

-

SpectraBase (n.d.). 2-Bromo-4-tert-butylphenol. Retrieved from [Link]

- BenchChem (n.d.). Cross-reactivity of 2-Bromo-4-tert-butyl-6-methylphenol in biological assays.

- ChemicalBook (2023). 2,6-DIBROMO-4-TERT-BUTYL-PHENOL - Safety Data Sheet.

- MD Topology (n.d.). 2-Bromo-4-tert-butylphenol.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75147, 2-Bromo-4-tert-butylphenol. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70829, 4-Bromo-2,6-di-tert-butylphenol. Retrieved from [Link]

- BenchChem (n.d.). Technical Support Center: NMR Analysis of 2-Bromo-4-tert-butyl-6-methylphenol.

- NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Strategic Importance of 2,6-Dibromo-4-tert-butylphenol in Modern Chemical Synthesis.

-

NIST (n.d.). IR Spectrum for 2-Bromo-4,6-di-tert-butylphenol. In NIST Chemistry WebBook. Retrieved from [Link]

- BenchChem (n.d.). Application Notes and Protocols: 2-Bromo-4-tert-butyl-6-methylphenol in Medicinal Chemistry.

-

Matrix Fine Chemicals (n.d.). 2-BROMO-4,6-DI-TERT-BUTYLPHENOL | CAS 20834-61-1. Retrieved from [Link]

-

PrepChem.com (n.d.). Synthesis of 2,6-Di-tert-butylphenol. Retrieved from [Link]

-

Guo, J. (2018). 2, 4-di-tert-butylphenol preparation method. SciSpace. Retrieved from [Link]

Sources

- 1. 2-Bromo-4,6-di-tert-butylphenol | C14H21BrO | CID 519822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-BROMO-4,6-DI-TERT-BUTYLPHENOL | CAS 20834-61-1 [matrix-fine-chemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Bromo-4,6-di-tert-butylphenol [webbook.nist.gov]

- 6. 2-Bromo-4,6-di-tert-butylphenol | 20834-61-1 [sigmaaldrich.com]

- 7. A13218.14 [thermofisher.com]

- 8. prepchem.com [prepchem.com]

- 9. 2, 4-di-tert-butylphenol preparation method (2018) | Guo Jiaoyang [scispace.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. brainly.com [brainly.com]

- 13. 2-Bromo-4,6-di-tert-butylphenol [webbook.nist.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 4-Bromo-2,6-di-tert-butylphenol | C14H21BrO | CID 70829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. aksci.com [aksci.com]

An In-Depth Technical Guide to 2-Bromo-4,6-di-tert-butylphenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,6-di-tert-butylphenol is a sterically hindered phenol that serves as a valuable building block in synthetic organic chemistry. Its unique structural features, including the bulky tert-butyl groups flanking a reactive phenolic hydroxyl group and a bromine substituent on the aromatic ring, impart distinct chemical properties that are leveraged in a variety of applications, from the synthesis of complex molecules to its use as an antioxidant. This technical guide provides a comprehensive overview of the physical properties, synthesis, reactivity, and applications of 2-Bromo-4,6-di-tert-butylphenol, with a focus on providing practical insights for researchers in the fields of chemistry and drug development.

Physicochemical Properties

A thorough understanding of the physical properties of a compound is fundamental to its application in research and development. The key physicochemical properties of 2-Bromo-4,6-di-tert-butylphenol are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₁BrO | [1][2] |

| Molecular Weight | 285.22 g/mol | [1][2] |

| Appearance | White to cream or yellow to orange crystals, powder, or lumps. | [3] |

| Melting Point | 54.5-59.5 °C | [3] |

| Boiling Point | Not precisely determined. Data for the related compound 2-bromo-4-tert-butylphenol is 113 °C at 9 mmHg. | [4] |

| Density | Not precisely determined. Predicted density for the related compound 2-bromo-4-tert-butylphenol is 1.341 ± 0.06 g/cm³. | [4] |

| Solubility | Generally soluble in organic solvents. | |

| CAS Number | 20834-61-1 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of 2-Bromo-4,6-di-tert-butylphenol.

-

Mass Spectrometry (MS): The mass spectrum of 2-Bromo-4,6-di-tert-butylphenol typically shows a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns involve the loss of a methyl group or a tert-butyl group. The top peak (m/z) is often observed at 269.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. A broad peak in the region of 3400-3600 cm⁻¹ corresponds to the O-H stretching of the phenolic hydroxyl group. C-H stretching vibrations of the alkyl groups are observed around 2850-3000 cm⁻¹. The C=C stretching of the aromatic ring appears in the 1450-1600 cm⁻¹ region, and the C-Br stretching is typically found in the fingerprint region.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms. The hydroxyl proton typically appears as a broad singlet. The aromatic protons will show distinct signals in the aromatic region (around 7.0-7.5 ppm). The protons of the two tert-butyl groups will give rise to sharp singlets in the upfield region (around 1.3-1.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon bearing the bromine atom shifted to a lower field. The carbons of the tert-butyl groups will also be clearly identifiable.

-

Synthesis of 2-Bromo-4,6-di-tert-butylphenol

The synthesis of 2-Bromo-4,6-di-tert-butylphenol typically involves the selective bromination of 2,4-di-tert-butylphenol. The bulky tert-butyl groups sterically hinder the ortho and para positions, influencing the regioselectivity of the bromination reaction.

Illustrative Synthetic Workflow

Caption: A generalized workflow for the synthesis of 2-Bromo-4,6-di-tert-butylphenol.

Detailed Experimental Protocol: Bromination of 2,4-di-tert-butylphenol

This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.

Materials:

-

2,4-di-tert-butylphenol

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

A radical initiator (e.g., AIBN) or a light source if using NBS

-

Sodium thiosulfate solution (for quenching excess bromine)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-di-tert-butylphenol in a suitable solvent (e.g., CCl₄).

-

Addition of Brominating Agent: Add N-Bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN) to the solution. Alternatively, if using elemental bromine, add it dropwise to the solution at a controlled temperature (e.g., 0 °C) to manage the exothermic reaction.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.

-

Workup:

-

Upon completion, cool the reaction mixture to room temperature.

-

If bromine was used, quench the excess bromine with a sodium thiosulfate solution until the orange color disappears.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-Bromo-4,6-di-tert-butylphenol.

-

Characterization: Confirm the identity and purity of the final product using techniques such as NMR, IR, and mass spectrometry.

Reactivity and Synthetic Applications

The reactivity of 2-Bromo-4,6-di-tert-butylphenol is governed by its three key functional components: the phenolic hydroxyl group, the aromatic ring, and the bromine substituent.

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group can undergo typical reactions of phenols, such as O-alkylation and O-acylation, to form ethers and esters, respectively. The steric hindrance from the adjacent tert-butyl groups can influence the reaction rates and may require more forcing conditions or specific catalysts.

Reactions Involving the Aromatic Ring and Bromine Substituent

The bromine atom on the aromatic ring opens up a wide range of synthetic possibilities, particularly for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.

Caption: Key cross-coupling reactions utilizing the bromo substituent.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of various aryl or vinyl groups at the 2-position.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes can be used to append vinyl groups to the phenolic ring.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction with amines provides a route to N-aryl phenols.

-

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, yields alkynylated phenol derivatives.

These transformations are instrumental in the synthesis of more complex molecular architectures, which is of particular interest in drug discovery and materials science.

Applications in Research and Development

Building Block in Organic Synthesis

As highlighted, 2-Bromo-4,6-di-tert-butylphenol is a versatile intermediate. Its derivatives have been explored in the development of novel ligands for catalysis, functional materials, and as precursors to biologically active molecules. For instance, the hindered phenolic moiety is a common structural motif in antioxidants, and its incorporation into larger molecules can impart radical scavenging properties.

Role in Medicinal Chemistry

While direct applications of 2-Bromo-4,6-di-tert-butylphenol as a therapeutic agent are not widely reported, its use as a scaffold in the synthesis of potential drug candidates is an active area of research. The ability to functionalize the molecule at the bromine position allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. Substituted phenols are known to exhibit a range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties.[6]

Safety and Handling

2-Bromo-4,6-di-tert-butylphenol is classified as a hazardous substance and requires careful handling.

-

Hazards: It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is also noted to be air-sensitive.[7]

-

Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Bromo-4,6-di-tert-butylphenol is a valuable and versatile chemical compound with a unique combination of steric and electronic properties. Its utility as a synthetic intermediate, particularly in modern cross-coupling reactions, makes it an important tool for chemists in both academic and industrial settings. A thorough understanding of its physical properties, synthetic routes, and reactivity is essential for its effective and safe use in the laboratory. As research in areas such as drug discovery and materials science continues to advance, the demand for well-characterized and functionalized building blocks like 2-Bromo-4,6-di-tert-butylphenol is likely to grow.

References

- 2-BROMO-4-TERT-BUTYLPHENOL | 2198-66-5 - ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB7416419_EN.htm]

- SAFETY DATA SHEET - 2-Bromo-4,6-di-tert-butylphenol.

- Application Notes and Protocols for 2-Bromo-4-tert-butyl-6-methylphenol - Benchchem.

- 2-Bromo-4,6-di-tert-butylphenol | C14H21BrO | CID 519822 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/519822]

- METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE) - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v72p0070]

- 2-Bromo-4,6-di-tert-butylphenol - the NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C20834611]

- 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/75147]

- 2-Bromo-4-tert-butylphenol - AK Scientific, Inc.

- [FREE] Share the ^1H NMR data for 2-bromo-4-tert-butylphenol, focusing on groups C, D, E, and F. Include - Brainly.

- 2,6-DIBROMO-4-TERT-BUTYL-PHENOL - Safety Data Sheet - ChemicalBook.

- Cross-reactivity of 2-Bromo-4-tert-butyl-6-methylphenol in biological assays - Benchchem.

- 2-Bromo-4,6-di-tert-butylphenol, 97% 25 g | Buy Online | Thermo Scientific Chemicals. [URL: https://www.thermofisher.

- 4-Bromo-2,6-di-tert-butylphenol 98 1139-52-2 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/305099]

- 2-Bromo-4,6-di-tert-butylphenol - the NIST WebBook (IR Spectrum). [URL: a link to the NIST IR spectrum]

- 2-Bromo-4-tert-butylphenol - SpectraBase.

- Application Notes and Protocols: 2-Bromo-4-tert-butyl-6-methylphenol in Medicinal Chemistry - Benchchem.

- 2-Bromo-4-tert-butylphenol | C10H13BrO | MD Topology | NMR | X-Ray.

- 2-bromo-4,6-di-tert-butylphenol - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8711019.htm]

- Technical Support Center: NMR Analysis of 2-Bromo-4-tert-butyl-6-methylphenol - Benchchem. [URL: a relevant technical support document]

- The Strategic Importance of 2,6-Dibromo-4-tert-butylphenol in Modern Chemical Synthesis. [URL: a relevant industry article]

- The Crucial Role of 2-Bromo-4-tert-butylphenol in Modern Chemical Synthesis. [URL: a relevant industry article]

- 4-Bromo-2,6-di-tert-butylphenol | C14H21BrO | CID 70829 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/70829]

- 4-Bromo-2,6-di-tert-butylphenol 98 1139-52-2 - Sigma-Aldrich (Peer Reviewed Papers). [URL: a link to a product page with peer-reviewed paper references]

- 2, 4-di-tert-butylphenol preparation method (2018) | Guo Jiaoyang - SciSpace. [URL: https://typeset.io/patents/2-4-di-tert-butylphenol-preparation-method-1f31f90409a444a956b6c00d5a375497]

- 2-BROMO-4,6-DI-TERT-BUTYLPHENOL | CAS 20834-61-1 - Matrix Fine Chemicals. [URL: https://matrix-fine-chemicals.com/product/2-bromo-4-6-di-tert-butylphenol-cas-20834-61-1]

- Synthesis of 2,6-Di-tert-butylphenol - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-6-di-tert-butylphenol]

- Protecting group - Wikipedia. [URL: https://en.wikipedia.org/wiki/Protecting_group]

- 2,4-Di-tert-butylphenol (2,4-DTBP) | RXRα Activator | MedChemExpress. [URL: https://www.medchemexpress.com/2-4-di-tert-butylphenol.html]

- 2-Bromo-4,6-di-tert-butylphenol | 20834-61-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh9884c57f]

- The reaction of the 2,6-di-tert-butyl-4-methylphenoxy radical with phenols | The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo00318a025]

- Mechanisms of cytotoxicity of 2-or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/281057423_Mechanisms_of_cytotoxicity_of_2-or_26-di-tert-butylphenols_and_2-methoxyphenols_in_terms_of_inhibition_rate_constant_and_a_theoretical_parameter]

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromo-4,6-di-tert-butylphenol [webbook.nist.gov]

- 3. 2-Bromo-4,6-di-tert-butylphenol, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2-BROMO-4-TERT-BUTYLPHENOL | 2198-66-5 [m.chemicalbook.com]

- 5. 2-Bromo-4,6-di-tert-butylphenol [webbook.nist.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to 2-Bromo-4,6-di-tert-butylphenol: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Bromo-4,6-di-tert-butylphenol, a sterically hindered phenol that serves as a crucial building block and functional molecule in advanced organic synthesis. We will delve into its unique structural attributes, outline a robust synthetic protocol, explore its chemical reactivity, and discuss its applications, providing researchers and drug development professionals with actionable, field-proven insights.

Introduction and Core Characteristics

2-Bromo-4,6-di-tert-butylphenol (CAS No: 20834-61-1) is a substituted phenolic compound whose utility is dictated by the interplay of its three key functional components: a nucleophilic and acidic hydroxyl group, a reactive bromine atom, and two bulky tert-butyl groups.[1] These tert-butyl groups, positioned at the ortho and para positions relative to the hydroxyl group, exert significant steric hindrance. This steric shielding is not a limitation but a critical design feature, modulating the reactivity of the hydroxyl group and the aromatic ring, thereby imparting unique properties such as antioxidant capabilities and utility as a precursor for bulky ligands.[2]

The bromine atom at the second ortho position provides a reactive handle for synthetic transformations, most notably for carbon-carbon bond formation through cross-coupling reactions, making this molecule a versatile intermediate for constructing complex molecular architectures.[2]

| Property | Value | Source |

| IUPAC Name | 2-bromo-4,6-di-tert-butylphenol | [1][3] |

| CAS Number | 20834-61-1 | [4][5] |

| Molecular Formula | C₁₄H₂₁BrO | [1][4] |

| Molecular Weight | 285.22 g/mol | [4][6] |

| Appearance | White to cream or yellow crystalline solid | [3] |

| Melting Point | 54.5-59.5 °C | [3] |

Molecular Structure and Spectroscopic Profile

The precise arrangement of substituents on the phenol ring is fundamental to the compound's chemical behavior. The two tert-butyl groups sterically protect the phenolic proton and the ortho-bromine atom, while also influencing the electronic distribution within the aromatic ring.

Caption: General workflow for the synthesis of 2-Bromo-4,6-di-tert-butylphenol.

Step-by-Step Experimental Protocol

This protocol is adapted from a standard procedure for the bromination of hindered phenols. [7]

-

Reaction Setup: A three-necked, round-bottomed flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a gas inlet for an inert atmosphere (e.g., Argon or Nitrogen) is charged with 2,4-di-tert-butylphenol (1.0 eq). Anhydrous dichloromethane (CH₂Cl₂) is added to dissolve the starting material. The flask is cooled to 0°C in an ice-water bath.

-

Bromination: A solution of bromine (1.05 eq) in anhydrous CH₂Cl₂ is prepared and loaded into the dropping funnel. This solution is added dropwise to the stirred phenol solution over 30-60 minutes, maintaining the temperature at 0°C.

-

Causality Insight: Slow, cooled addition is critical to control the exothermicity of the reaction and to prevent over-bromination, thereby maximizing the yield of the desired mono-brominated product.

-

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is typically complete when the starting material spot is no longer visible.

-

Work-up: Upon completion, the reaction is cautiously quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the reddish-brown color of bromine disappears. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with CH₂Cl₂.

-

Self-Validation: The disappearance of the bromine color provides a clear visual confirmation that the quenching agent has neutralized any unreacted electrophile, preventing side reactions during work-up.

-

-

Purification: The combined organic extracts are washed with water and then with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is purified by recrystallization, typically from an ethanol/water mixture, to yield pure 2-Bromo-4,6-di-tert-butylphenol as a crystalline solid. [7]

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-Bromo-4,6-di-tert-butylphenol stems from the distinct reactivity of its functional groups.

Caption: Key reaction pathways for 2-Bromo-4,6-di-tert-butylphenol.

-

As a Precursor to Bulky Catalysts and Ligands: Deprotonation of the phenolic hydroxyl yields a sterically demanding phenoxide. This phenoxide can act as a ligand for transition metals. A prominent example is the related compound methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR), a highly effective Lewis acid catalyst used for epoxide rearrangements. The bulky phenoxide ligands create a specific steric environment around the metal center, which is key to achieving high selectivity in catalysis.

-

Antioxidant and Radical Scavenger: Hindered phenols are classic antioxidants. [8]The phenolic C-O-H bond is weaker than the C-H bonds that are typically attacked by radicals in polymers or biological lipids. 2-Bromo-4,6-di-tert-butylphenol can donate its hydrogen atom to a free radical, quenching it. The resulting phenoxy radical is highly stabilized by resonance and, crucially, the tert-butyl groups sterically protect it from propagating the radical chain reaction, making it an efficient chain-terminating antioxidant. [2]* Intermediate in Cross-Coupling Reactions: The aryl bromide functionality is a cornerstone of modern synthetic chemistry, enabling participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. This allows for the facile construction of C-C bonds, linking the hindered phenolic core to other aromatic or aliphatic systems, a vital strategy in the synthesis of pharmaceuticals and advanced materials. [2]

Safety, Handling, and Storage

Proper handling of 2-Bromo-4,6-di-tert-butylphenol is essential to ensure laboratory safety.

-

Hazard Identification: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. [1][9]* Personal Protective Equipment (PPE): Always handle this chemical with appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [9][10]* Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. [10][11]Avoid contact with skin and eyes. Wash hands thoroughly after handling. [10]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and bases. [9]* First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. [9] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [9] * Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. [9]

-

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519822, 2-Bromo-4,6-di-tert-butylphenol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Bromo-4,6-di-tert-butylphenol in NIST WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). IR Spectrum for 2-Bromo-4,6-di-tert-butylphenol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide). Retrieved from [Link]

-

Brainly. (2023). Share the ^1H NMR data for 2-bromo-4-tert-butylphenol. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-4-tert-butylphenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70829, 4-Bromo-2,6-di-tert-butylphenol. Retrieved from [Link]

-

MD Topology. (n.d.). 2-Bromo-4-tert-butylphenol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Strategic Importance of 2,6-Dibromo-4-tert-butylphenol in Modern Chemical Synthesis. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-BROMO-4,6-DI-TERT-BUTYLPHENOL. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,6-Di-tert-butylphenol. Retrieved from [Link]

-

SciSpace. (2018). 2, 4-di-tert-butylphenol preparation method. Retrieved from [Link]

Sources

- 1. 2-Bromo-4,6-di-tert-butylphenol | C14H21BrO | CID 519822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A13218.14 [thermofisher.com]

- 4. 2-Bromo-4,6-di-tert-butylphenol [webbook.nist.gov]

- 5. 2-BROMO-4,6-DI-TERT-BUTYLPHENOL | CAS 20834-61-1 [matrix-fine-chemicals.com]

- 6. 4-Bromo-2,6-di-tert-butylphenol | C14H21BrO | CID 70829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. aksci.com [aksci.com]

- 11. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to 2-Bromo-4,6-di-tert-butylphenol: A Versatile Intermediate for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures with desired functionalities. Among these, 2-Bromo-4,6-di-tert-butylphenol stands out as a pivotal intermediate, offering a unique combination of steric hindrance, reactive sites, and inherent antioxidant properties. This guide provides an in-depth technical overview of this compound, from its fundamental chemical identity to its synthesis and diverse applications, with a particular focus on its utility for researchers and professionals in the field of drug development. The strategic placement of a bromine atom ortho to the hydroxyl group, coupled with the bulky tert-butyl groups, imparts specific reactivity and stability, making it a valuable tool in the synthetic chemist's arsenal.

Nomenclature and Identification: A Comprehensive Overview

Precise identification of chemical compounds is the cornerstone of scientific communication and reproducibility. 2-Bromo-4,6-di-tert-butylphenol is known by several synonyms and identifiers, which are crucial for accurate database searches and procurement.

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 2-bromo-4,6-di-tert-butylphenol [1]. The numbering of the benzene ring prioritizes the hydroxyl group, with the bromine atom at the 2-position and the tert-butyl groups at the 4- and 6-positions.

A comprehensive list of its common synonyms and identifiers is presented in the table below for easy reference.

| Identifier Type | Value |

| IUPAC Name | 2-bromo-4,6-di-tert-butylphenol[1] |

| CAS Number | 20834-61-1[1] |

| Molecular Formula | C14H21BrO[1] |

| Molecular Weight | 285.22 g/mol [1] |

| Synonyms | Phenol, 2-bromo-4,6-bis(1,1-dimethylethyl)-[1], 2-Bromo-4,6-di-t-butylphenol[1], 6-Bromo-2,4-di-tert-butylphenol, 2,4-Di-tert-butyl-6-bromophenol[1] |

| InChI Key | DIWZVAHZEOFSLS-UHFFFAOYSA-N[1] |

| SMILES | CC(C)(C)C1=CC(=C(C(=C1)Br)O)C(C)(C)C[1] |

Physicochemical Properties and Data

Understanding the physical and chemical properties of 2-Bromo-4,6-di-tert-butylphenol is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Appearance | White to cream or yellow to orange crystals, powder, or lumps | [2] |

| Melting Point | 54.5-59.5 °C | [2] |

| Assay (GC) | ≥96.0% | [2] |

| Molecular Formula | C14H21BrO | [1] |

| Molecular Weight | 285.23 g/mol | [3] |

Synthesis of 2-Bromo-4,6-di-tert-butylphenol: A Detailed Experimental Protocol

The synthesis of 2-Bromo-4,6-di-tert-butylphenol is typically achieved through the selective electrophilic bromination of 2,4-di-tert-butylphenol. The bulky tert-butyl groups sterically hinder the ortho and para positions, influencing the regioselectivity of the bromination. The following protocol is a well-established method for the ortho-bromination of p-substituted phenols and is applicable for the synthesis of the target compound.

Reaction Principle: Electrophilic Aromatic Substitution

The synthesis relies on the principle of electrophilic aromatic substitution, where a bromine electrophile (Br+) attacks the electron-rich phenol ring. The hydroxyl group is a strong activating group, directing the incoming electrophile to the ortho and para positions. In the case of 2,4-di-tert-butylphenol, the para position is already occupied, and the steric hindrance from the existing tert-butyl group at the 2-position directs the incoming bromine to the other ortho position (the 6-position). N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine, particularly when activated by a protic solvent like methanol[4].

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 2-Bromo-4,6-di-tert-butylphenol.

Step-by-Step Methodology

Materials:

-

2,4-Di-tert-butylphenol

-

N-Bromosuccinimide (NBS)

-

Methanol (ACS grade)

-

Dichloromethane (or other suitable organic solvent for extraction)

-

1% aqueous sodium thiosulfate solution

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography (if necessary)

-

Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer.

Procedure:

-

Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-di-tert-butylphenol (1 equivalent) in methanol. Cool the solution to 0°C in an ice bath.

-

Bromination: Dissolve N-Bromosuccinimide (1.05 equivalents) in a separate portion of methanol. Add the NBS solution dropwise to the stirred solution of 2,4-di-tert-butylphenol over a period of 2 hours, maintaining the temperature at 0°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), purge the reaction mixture with nitrogen to remove any excess bromine. Dilute the mixture with dichloromethane.

-

Washing: Wash the organic layer with a 1% aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with saturated brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2-Bromo-4,6-di-tert-butylphenol.

Causality Behind Experimental Choices:

-

Slow addition of NBS at 0°C: This is crucial to control the exothermicity of the reaction and to minimize the formation of di-brominated byproducts, thus ensuring high selectivity for the desired mono-brominated product.

-

Use of Methanol: Methanol acts as a protic solvent that can activate the NBS, facilitating the generation of the electrophilic bromine species.

-

Sodium thiosulfate wash: This step is essential to remove any unreacted bromine, which can otherwise lead to impurities in the final product.

Applications in Research and Drug Development

2-Bromo-4,6-di-tert-butylphenol serves as a valuable intermediate in the synthesis of a variety of more complex molecules, particularly those with potential applications in materials science and drug discovery.

Precursor to Antioxidants and Stabilizers

The hindered phenolic structure of 2-Bromo-4,6-di-tert-butylphenol is a key feature of many antioxidants. The bulky tert-butyl groups protect the hydroxyl group, allowing it to act as a radical scavenger without undergoing unwanted side reactions. The bromine atom provides a reactive handle for further chemical modifications, enabling the synthesis of a diverse range of antioxidant derivatives. For instance, related brominated phenols are used in the synthesis of monomers for antioxidant-bearing polymers[5].

Building Block in Medicinal Chemistry

The presence of three distinct functional regions—the phenolic hydroxyl group, the bromine atom, and the lipophilic tert-butyl groups—makes 2-Bromo-4,6-di-tert-butylphenol an attractive scaffold for medicinal chemistry.

-

The Hydroxyl Group: Can be alkylated or acylated to produce ethers and esters, which can modulate the compound's pharmacokinetic properties.

-

The Bromine Atom: Serves as a versatile synthetic handle for introducing a wide range of functionalities via cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of complex biaryl or other substituted aromatic structures. Brominated intermediates are crucial in the synthesis of various pharmaceuticals, including treatments for neurological and endocrinological conditions[6][7].

-

The Tert-butyl Groups: Provide steric bulk, which can influence the molecule's binding to biological targets and enhance its metabolic stability by shielding reactive sites from enzymatic degradation.

While direct examples of drugs synthesized from 2-Bromo-4,6-di-tert-butylphenol are not extensively documented in publicly available literature, the synthetic utility of brominated phenols as key intermediates is well-established in the development of bioactive molecules[8][9]. The principles of using such intermediates suggest its potential in the synthesis of novel therapeutic agents targeting a range of diseases. For example, derivatives of its parent compound, 2,4-di-tert-butylphenol, have been investigated for their anti-inflammatory, antioxidant, and anticancer activities[10].

Logical Relationship of Properties and Applications

Caption: Relationship between properties and applications of 2-Bromo-4,6-di-tert-butylphenol.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling 2-Bromo-4,6-di-tert-butylphenol.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Bromo-4,6-di-tert-butylphenol is classified with the following hazards:

-

H315: Causes skin irritation [1]

-

H319: Causes serious eye irritation [1]

-

H335: May cause respiratory irritation [1]

The signal word is Warning [1].

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator is recommended if handling in a poorly ventilated area[3].

-

Ventilation: Use only outdoors or in a well-ventilated area[3].

-

Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product[3].

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. The compound is noted to be air-sensitive, so storage under an inert atmosphere is recommended[3].

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways[3].

Conclusion

2-Bromo-4,6-di-tert-butylphenol is a valuable and versatile chemical intermediate with significant potential for researchers in organic synthesis and drug development. Its unique structural features, including a hindered phenolic hydroxyl group, a reactive bromine atom, and bulky tert-butyl groups, provide a powerful platform for the synthesis of novel antioxidants, functional materials, and potential therapeutic agents. A thorough understanding of its nomenclature, properties, synthesis, and safe handling practices, as outlined in this guide, is essential for harnessing its full potential in the laboratory and beyond. As the demand for new and effective pharmaceuticals continues to grow, the strategic application of such well-defined building blocks will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

-

Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. (2016). Molecules, 21(9), 1088. [Link]

-

METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses, Coll. Vol. 9, p.546 (1998); Vol. 72, p.19 (1995). [Link]

-

2-Bromo-4,6-di-tert-butylphenol. PubChem. [Link]

-

BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025). PharmaCompass. [Link]

-

2-Bromo-4,6-di-tert-butylphenol. NIST WebBook. [Link]

-

Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. (2025). PYG Lifesciences. [Link]

-

Total synthesis and development of bioactive natural products. (2002). Journal of the Brazilian Chemical Society, 13(1), 28-53. [Link]

-

Investigations into the Bromination of Substituted Phenols Using Diethyl Bromomalonate and Diethyl Dibromomalonate. (2004). Synthetic Communications, 34(13), 2441-2448. [Link]

-

2-BROMO-4,6-DI-TERT-BUTYLPHENOL. Matrix Fine Chemicals. [Link]

-

4-Bromo-2,6-di-tert-butylphenol (98%). Amerigo Scientific. [Link]

-

Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. (2022). RSC Advances, 12(20), 12565-12577. [Link]

-

Mechanisms of cytotoxicity of 2-or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. (2009). Anticancer Research, 29(10), 3897-3904. [Link]

-

N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

-

A Detailed Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol. (2021). The Brainy Insights. [Link]

-

Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. (2020). Toxins, 12(1), 35. [Link]

-

2,6-DI-TERT-BUTYL-4-(3-HYDROXYPROPYL)PHENOL: SYNTHESIS AND ANTIOXIDANT ACTIVITY. (2020). Chemistry of Heterocyclic Compounds, 56(8), 1030-1034. [Link]

-

2, 4-Di-tert-butylphenol, the bioactive compound produced by Streptomyces sp. KB1. (2015). Journal of Applied Pharmaceutical Science, 5(Suppl 3), 007-012. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (2022). Molecules, 27(15), 4983. [Link]

-

Efficient and Selective α-Bromination of Carbonyl Compounds with N-Bromosuccinimide under Microwave. (2014). Journal of the Chinese Chemical Society, 61(6), 659-664. [Link]

-

Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermediates. Part 1. (2014). Drug Testing and Analysis, 6(1-2), 19-32. [Link]

-

Microwave-assisted NBS bromination of p-iminotoluenes. Preparation of new alcohol, mercapto, and amino protection groups. (2004). Tetrahedron Letters, 45(44), 8229-8231. [Link]

Sources

- 1. 2-Bromo-4,6-di-tert-butylphenol | C14H21BrO | CID 519822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. 4-溴-2,6-二-叔丁基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs [pyglifesciences.com]

- 7. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis [pyglifesciences.com]

- 8. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermediates. Part 1: synthesis of ketone precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

6-Bromo-2,4-di-tert-butylphenol characterization

An In-depth Technical Guide to the Characterization of 6-Bromo-2,4-di-tert-butylphenol

Foreword: A Molecule of Interest

In the landscape of chemical synthesis and drug discovery, hindered phenols represent a class of compounds with significant industrial and academic interest, primarily for their antioxidant properties.[1][2] 6-Bromo-2,4-di-tert-butylphenol, a halogenated derivative, presents a unique profile. The introduction of a bromine atom to the sterically crowded 2,4-di-tert-butylphenol backbone can modulate its electronic properties, reactivity, and biological activity. This guide provides a comprehensive, field-tested framework for the definitive characterization of this molecule, ensuring that researchers can proceed with confidence in their sample's identity, purity, and structural integrity. The methodologies outlined herein are designed to be self-validating, providing an integrated and unambiguous analytical workflow.

Section 1: Foundational Properties and Safety Mandates

Before any experimental work commences, a thorough understanding of the compound's physical properties and safety requirements is paramount. 6-Bromo-2,4-di-tert-butylphenol, also known by its IUPAC name 2-Bromo-4,6-di-tert-butylphenol, is a solid at room temperature.[3][4] Its characterization requires adherence to strict safety protocols due to its potential as a skin, eye, and respiratory irritant.[3][5]

Physicochemical Data Summary

The fundamental properties of 6-Bromo-2,4-di-tert-butylphenol (CAS No: 20834-61-1) are summarized below.[4][5] This data is critical for designing analytical methods, such as calculating concentrations and predicting chromatographic behavior.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₁BrO | [4] |

| Molecular Weight | 285.22 g/mol | [4][5] |

| IUPAC Name | 2-Bromo-4,6-di-tert-butylphenol | [5] |

| Appearance | Solid (Information varies) | [3] |

| CAS Number | 20834-61-1 | [4][5] |

Mandatory Safety Protocol

Handling this compound necessitates a proactive approach to safety to mitigate risks of irritation and exposure.

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and chemical splash goggles.[3][6]

-

Ventilation: All handling of the solid and its solutions should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[3][6]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[3] For eye contact, rinse cautiously with water for several minutes.[3] If inhaled, move the person to fresh air.[3]

-

Storage: Store the compound in a tightly sealed container in a cool, well-ventilated area, preferably under an inert atmosphere as it may be air-sensitive.[3]

-

Disposal: Dispose of waste in accordance with approved local, regional, and national regulations.[3][7]

Section 2: Synthesis and Purification Strategy

While this guide focuses on characterization, a brief overview of the synthesis is crucial as impurities are often byproducts of the reaction. A common route to this compound is the direct bromination of 2,4-di-tert-butylphenol. This reaction must be carefully controlled to prevent the formation of di-brominated or other isomeric products.

Core Reaction: 2,4-di-tert-butylphenol + Br₂ → 6-Bromo-2,4-di-tert-butylphenol + HBr

Post-synthesis, purification is typically achieved via recrystallization from a suitable solvent system, such as an ethanol/water mixture.[8] The success of the purification is then validated by the characterization techniques detailed below.

Section 3: The Characterization Workflow: An Integrated Approach

No single technique provides a complete picture. True scientific integrity is achieved by integrating multiple orthogonal methods—spectroscopy and chromatography—to build an undeniable case for the compound's structure and purity.

Caption: Integrated workflow for definitive compound characterization.

Part I: Spectroscopic Characterization

Spectroscopy provides the foundational evidence of molecular structure.

Mass Spectrometry (MS)

Expertise & Causality: MS is the first-line technique to confirm that the compound has the correct molecular weight. For this brominated compound, MS is particularly powerful because bromine has two abundant isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. This results in a characteristic "M, M+2" isotopic pattern for the molecular ion peak, which is a definitive signature of a monobrominated compound. We utilize Gas Chromatography-Mass Spectrometry (GC-MS) as it provides both retention time (a measure of purity) and mass data simultaneously.

Expected Fragmentation Pattern: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 284 and an [M+2]⁺ peak at m/z 286 of nearly equal intensity.[4] The primary fragmentation pathway involves the loss of a methyl group (•CH₃) from one of the tert-butyl groups, a highly favorable fragmentation for tert-butyl phenols, leading to a prominent peak at m/z 269/271. Subsequent loss of a C₃H₆ (propylene) fragment would yield a peak at m/z 227/229.

| m/z (Mass/Charge) | Expected Fragment | Significance |

| 284 / 286 | [C₁₄H₂₁⁷⁹BrO]⁺ / [C₁₄H₂₁⁸¹BrO]⁺ | Molecular Ion (M, M+2). Confirms elemental formula. |

| 269 / 271 | [M - CH₃]⁺ | Loss of a methyl radical from a tert-butyl group. |

| 227 / 229 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical. |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in dichloromethane.

-

Instrumentation: Use a GC system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) coupled to a mass spectrometer.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (split mode, 50:1)

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Integrate the total ion chromatogram (TIC) to assess purity. Analyze the mass spectrum of the main peak, confirming the molecular ion's m/z and the characteristic 1:1 isotopic pattern for bromine. Compare fragmentation against the expected pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: While MS confirms the mass, NMR elucidates the precise arrangement of atoms. ¹H NMR reveals the number of different types of protons and their connectivity, while ¹³C NMR maps the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, allowing us to confirm the substitution pattern on the phenol ring.

Predicted ¹H and ¹³C NMR Data (in CDCl₃) The structure (2-Bromo-4,6-di-tert-butylphenol) dictates a specific set of signals. The two aromatic protons will appear as distinct doublets due to meta-coupling. The two tert-butyl groups are in different environments and will thus appear as two separate singlets.

| Analysis | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ¹H NMR | ~7.3 | Doublet (d) | Ar-H | Aromatic proton adjacent to the C-Br bond. |

| ~7.1 | Doublet (d) | Ar-H | Aromatic proton between the two tert-butyl groups. | |

| ~5.5 | Singlet (s) | -OH | Phenolic proton; shift can be variable. | |

| ~1.45 | Singlet (s) | 9H, -C(CH₃)₃ | tert-butyl group at C-6, adjacent to the -OH and -Br. | |

| ~1.30 | Singlet (s) | 9H, -C(CH₃)₃ | tert-butyl group at C-4. | |

| ¹³C NMR | ~150 | C | C-OH | Carbon attached to the hydroxyl group. |

| ~142, ~138 | C | C-C(CH₃)₃ | Carbons bearing the tert-butyl groups. | |

| ~128, ~125 | CH | Ar-CH | Aromatic methine carbons. | |

| ~115 | C | C-Br | Carbon attached to bromine. | |

| ~35, ~34 | C | C (CH₃)₃ | Quaternary carbons of the tert-butyl groups. | |

| ~31, ~30 | CH₃ | -C(CH₃ )₃ | Methyl carbons of the tert-butyl groups. |

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H Acquisition:

-

Acquire data using a standard pulse program.

-

Set a spectral width of ~16 ppm.

-

Use a relaxation delay of at least 2 seconds.

-

Acquire a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C Acquisition:

-

Acquire data using a proton-decoupled pulse program (e.g., zgpg30).

-

Set a spectral width of ~240 ppm.

-

Use a longer relaxation delay (e.g., 5 seconds) to ensure quantitative detection of quaternary carbons.

-

Acquire several hundred to a few thousand scans as needed.

-

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0 ppm. Analyze the chemical shifts, integrations, and multiplicities to confirm the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR is a rapid and effective method to confirm the presence of key functional groups. The energy of bond vibrations is characteristic of the bond type. For this molecule, we are looking for definitive evidence of the O-H bond of the phenol and the C-H bonds of the alkyl and aromatic moieties.

Expected Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~3500-3600 | O-H Stretch (sharp) | Free (non-hydrogen bonded) hydroxyl group. The steric hindrance from the adjacent tert-butyl and bromine groups should minimize hydrogen bonding. |

| ~2850-3000 | C-H Stretch | Aliphatic C-H bonds of the tert-butyl groups. |

| ~1600, ~1480 | C=C Stretch | Aromatic ring stretching vibrations. |